molecular formula C12H10F2N2 B11885072 (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-64-2

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11885072
CAS No.: 1346691-64-2
M. Wt: 220.22 g/mol
InChI Key: DLYPTZFCUMJTEC-UHFFFAOYSA-N
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Description

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H10F2N2. It is a derivative of pyridine, substituted with a difluorophenyl group at the 5-position and a methanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
  • (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
  • (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine

Comparison:

Properties

CAS No.

1346691-64-2

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,3-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

DLYPTZFCUMJTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)CN

Origin of Product

United States

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